molecular formula C20H13ClN2O2S B5578838 5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime

5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime

Cat. No. B5578838
M. Wt: 380.8 g/mol
InChI Key: OACUBIDXWSDFTH-NMWGTECJSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves complex chemical processes like ring opening followed by ring closure reactions, oxidative coupling, and multicomponent condensation reactions. For instance, Halim and Ibrahim (2022) describe the synthesis of a novel compound through ring opening and closure reactions, using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP) at the DFT level of theory for chemical calculations (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often complex and can be analyzed using techniques like X-ray crystallography, NMR, and DFT studies. For example, the work by Pandian et al. (2014) involved detailed crystal structure analysis of pyridine derivatives, revealing their conformational aspects (Pandian et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds often involve redox processes, C-H bond formation, and interactions with various reagents. Neely and Rovis (2013) discuss the coupling of α,β-unsaturated O-pivaloyl oximes with alkenes, showcasing the reactions' regioselectivity and yield (Neely & Rovis, 2013).

Physical Properties Analysis

The physical properties such as melting points, solubility, and stability can be inferred from thermodynamic parameters and spectroscopic data. Halim and Ibrahim (2022) provided insights into the thermodynamic properties of synthesized compounds at different temperatures (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, bond interactions, and electronic properties, can be analyzed through methods like NBO analysis and hyperpolarizability studies. For instance, the study by Halim and Ibrahim (2022) investigated hyper conjugative interactions and electronic properties of the compound they synthesized (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Structural Characterization

  • A study focused on the synthesis and characterization of Cu(II) and Pd(II) complexes involving aza-oxa-thia macrocycles demonstrates the potential for creating complex metal-ligand structures that could be applicable in materials science and catalysis (Vetrichelvan, Lai, & Mok, 2004).
  • Another research presented the synthesis, structure, and solution chemistry of quaternary oxovanadium(V) complexes incorporating hydrazone ligands, which are relevant in the study of metal-organic frameworks and catalytic processes (Mondal, Drew, & Ghosh, 2009).

Catalytic Applications

  • The Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, showcasing the use of carboxylic acids as traceless activators for synthesizing substituted pyridines, indicates a method for creating complex organic compounds that could have implications in pharmaceutical synthesis and material science (Neely & Rovis, 2014).

Biological Activities

  • A study on the synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine carboxylate derivatives explores the potential of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Pandian et al., 2014).

Photoluminescence and Photoinitiation

  • Research on conjugated phenothiazine oxime esters as free radical photoinitiators, designed for visible laser diodes, opens avenues for applications in polymer chemistry, specifically in photopolymerization processes under visible light irradiation. This work highlights the role of chemical design in enhancing the efficiency of photoinitiators for industrial applications (Ma et al., 2017).

properties

IUPAC Name

[(Z)-indeno[1,2-b]pyridin-5-ylideneamino] 2-chloro-5-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c1-26-12-8-9-17(21)16(11-12)20(24)25-23-19-14-6-3-2-5-13(14)18-15(19)7-4-10-22-18/h2-11H,1H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACUBIDXWSDFTH-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)ON=C2C3=C(C4=CC=CC=C42)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)O/N=C/2\C3=C(C4=CC=CC=C42)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-chloro-5-(methylsulfanyl)phenyl]{[(5Z)-5H-indeno[1,2-b]pyridin-5-ylideneamino]oxy}methanone

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